5,7-bis(1-methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Overview
Description
5,7-bis(1-methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a useful research compound. Its molecular formula is C15H13N7O2 and its molecular weight is 323.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Regioselective Synthesis : A study by Drev et al. (2014) focused on the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, a class of compounds related to 5,7-bis(1-methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid. This research highlights the regioselectivity in N-alkylation of 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives, demonstrating tunable regioselectivity influenced by the carboxy function (Drev et al., 2014).
- Novel Synthesis Methods : Buriol et al. (2013) reported on the synthesis of pyrazolo[1,5-a]pyrimidines using ultrasonic sonochemical methods. This approach emphasizes the use of alternative synthesis methods for compounds related to this compound, offering advantages like simplicity, mild conditions, and high yields (Buriol et al., 2013).
Potential Applications in Materials Science
- Photophysical Properties : Research by Moustafa et al. (2022) on pyrazolo[1,5-a]pyrimidine derivatives, which are structurally similar to the compound , noted their significant interest in materials science due to their photophysical properties. This indicates potential applications of this compound in areas like optoelectronics or photonics (Moustafa et al., 2022).
Biological Activity and Medicinal Chemistry
- Potential for Biological Activities : The structure-activity relationship studies mentioned in Moustafa et al. (2022) also suggest that compounds like this compound could possess potent biological activities, particularly with specific substitutions at certain positions. This opens avenues for research in medicinal chemistry, potentially leading to the development of new therapeutic agents (Moustafa et al., 2022).
Radiochemical Applications
- PET Imaging Agents : A study by Wang et al. (2018) synthesized a compound structurally related to this compound for potential use as a PET imaging agent. This suggests possible applications of such compounds in radiochemistry and medical imaging (Wang et al., 2018).
Future Directions
The future directions for “5,7-bis(1-methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid” and related compounds could involve further exploration of their anticancer potential and enzymatic inhibitory activity . This could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to exhibit a broad range of biological activities . They are known to interact with various targets, including enzymes, receptors, and proteins involved in critical biological processes.
Mode of Action
These interactions can lead to changes in the conformation or activity of the target, thereby modulating its function .
Biochemical Pathways
Similar compounds have been reported to influence a variety of biochemical pathways, including those involved in inflammation, tumor growth, and microbial infections .
Pharmacokinetics
Similar compounds are generally well absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds have been reported to exhibit cytotoxic activities against various cancer cell lines , suggesting that this compound may also have potential anticancer effects.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, the activity of similar compounds has been reported to be influenced by the presence of electron-drawing groups .
Properties
IUPAC Name |
5,7-bis(2-methylpyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N7O2/c1-20-11(3-5-16-20)9-7-13(12-4-6-17-21(12)2)22-14(18-9)8-10(19-22)15(23)24/h3-8H,1-2H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVRFHNGJVSAFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC(=NC3=CC(=NN23)C(=O)O)C4=CC=NN4C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N7O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401140845 | |
Record name | 5,7-Bis(1-methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401140845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1004727-44-9 | |
Record name | 5,7-Bis(1-methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1004727-44-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,7-Bis(1-methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401140845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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